3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound with the molecular formula C21H13Cl2N3OS. This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide typically involves the chlorination of benzo[b]thiophene followed by amide formation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amide formation is achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it acts as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein involved in the regulation of apoptosis. By binding to Mcl-1, the compound prevents the protein from interacting with its natural ligands, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloro-benzo[b]thiophene-2-carboxylic acid: Shares the benzo[b]thiophene core but lacks the phenoxyphenyl and carboxamide groups.
Benzo[b]thiophene-2-carboxamide derivatives: Various derivatives with different substituents on the benzo[b]thiophene ring.
Uniqueness
3,6-Dichloro-N-(4-phenoxyphenyl)benzo[b]thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit Mcl-1 makes it a valuable compound in cancer research .
Properties
Molecular Formula |
C21H13Cl2NO2S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3,6-dichloro-N-(4-phenoxyphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-13-6-11-17-18(12-13)27-20(19(17)23)21(25)24-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12H,(H,24,25) |
InChI Key |
TVKWRLGYORGZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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